1,3-diethyl-4-hydroxyquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26g/mol |
IUPAC Name |
1,3-diethyl-4-hydroxyquinolin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-3-9-12(15)10-7-5-6-8-11(10)14(4-2)13(9)16/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
CCOQWQKTSCZAPD-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Detailed spectroscopic characterization is fundamental for confirming the molecular structure, assessing purity, and understanding the physicochemical properties essential for drug discovery and development.
Experimental Protocols
Precise and reproducible experimental protocols are critical for obtaining high-quality spectroscopic data. The following sections detail the standard operating procedures for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[1]
-
Solubilization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm, ensuring no solid particles are transferred.[1]
-
Cleaning and Positioning: Wipe the exterior of the NMR tube with a lint-free tissue. Place the tube in a spinner turbine and adjust its position using a depth gauge.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), shimming the magnetic field to optimize homogeneity, and then acquiring the data.[1] For quantitative analysis, a sufficient relaxation delay (e.g., 5 times the longest T1) should be used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[2]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the resulting spectrum has peaks of low intensity, another drop of the solution can be added and the solvent evaporated again.[2]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first for automatic subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small quantity of the volatile and thermally stable sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[3][4]
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (radical cation).[5]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[6]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the quinolinone system.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Blank Measurement: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200–800 nm. Quinolone derivatives generally exhibit three main absorption maxima around 210-230 nm, 270-300 nm, and 315-330 nm.[7][8][9]
Spectroscopic Data Presentation and Interpretation
The following tables summarize the expected spectroscopic data for this compound based on the known data of its parent scaffold and related derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectrum will provide a map of all unique proton environments. The data is typically recorded in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.0 | Singlet (broad) | 1H | 4-OH |
| ~8.10 | Doublet | 1H | Ar-H (H-5) |
| ~7.75 | Triplet | 1H | Ar-H (H-7) |
| ~7.40 | Doublet | 1H | Ar-H (H-8) |
| ~7.25 | Triplet | 1H | Ar-H (H-6) |
| ~4.1 - 4.3 | Quartet | 2H | N-CH₂-CH₃ |
| ~2.6 - 2.8 | Quartet | 2H | C3-CH₂-CH₃ |
| ~1.3 - 1.5 | Triplet | 3H | N-CH₂-CH₃ |
| ~1.1 - 1.3 | Triplet | 3H | C3-CH₂-CH₃ |
Note: The N-H proton of the 2-quinolone tautomer is generally not observed due to the predominance of the 4-hydroxy tautomer, but if present, would appear as a broad singlet downfield.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (C-2) |
| ~162.0 | C-OH (C-4) |
| ~140.0 | Quaternary Ar-C (C-8a) |
| ~131.0 | Ar-CH (C-7) |
| ~124.0 | Ar-CH (C-5) |
| ~122.0 | Quaternary Ar-C (C-4a) |
| ~116.0 | Ar-CH (C-6) |
| ~115.0 | Ar-CH (C-8) |
| ~108.0 | Quaternary C (C-3) |
| ~40.0 | N-CH₂-CH₃ |
| ~25.0 | C3-CH₂-CH₃ |
| ~14.0 | N-CH₂-CH₃ |
| ~13.0 | C3-CH₂-CH₃ |
Predicted FT-IR Data
The FT-IR spectrum helps confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (intramolecular H-bonding) |
| 3200 - 3100 | Medium | Aromatic C-H stretch |
| 2975 - 2850 | Medium | Aliphatic C-H stretch (ethyl groups) |
| ~1650 | Strong | C=O stretch (amide I band) |
| 1600 - 1450 | Strong-Medium | C=C stretch (aromatic and quinolone rings) |
| ~1250 | Medium | C-O stretch (phenol) |
| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |
Predicted Mass Spectrometry Data
The mass spectrum provides the molecular weight and fragmentation pattern. For this compound (C₁₃H₁₅NO₂), the exact mass is 217.11 g/mol .
| m/z Value | Interpretation |
| 217 | [M]⁺˙: Molecular Ion |
| 202 | [M - CH₃]⁺: Loss of a methyl radical |
| 189 | [M - C₂H₄]⁺˙: McLafferty rearrangement (loss of ethene from N-ethyl) |
| 188 | [M - C₂H₅]⁺: Loss of an ethyl radical |
| 160 | [M - C₂H₅ - CO]⁺: Subsequent loss of carbon monoxide |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. researchgate.net [researchgate.net]
Lipophilicity and Structure-Activity Relationship (SAR) of Quinolinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their potential as therapeutic agents in various diseases, including cancer, inflammation, and neurological disorders. A critical aspect of the drug discovery and development process for these compounds lies in understanding their structure-activity relationship (SAR) and the influence of physicochemical properties, particularly lipophilicity.
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), plays a pivotal role in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. It governs the ability of a molecule to traverse cellular membranes and interact with its biological target. Consequently, a thorough understanding and strategic modulation of lipophilicity are crucial for optimizing the efficacy and safety of quinolinone-based therapeutics. This guide provides a comprehensive overview of the SAR and lipophilicity of various classes of quinolinone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: Quantitative SAR of Quinolinone Derivatives
The following tables summarize the structure-activity relationship data for different series of quinolinone derivatives, focusing on their anticancer, P2X7 receptor antagonist, and α2C-adrenoceptor antagonist activities.
Anticancer Activity of Quinolinone Derivatives
Quinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The SAR studies often focus on substitutions at different positions of the quinolinone core, influencing their interaction with targets like topoisomerase and protein kinases.
| Compound ID | R1 | R2 | R3 | Target Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | MCF-7 | >100 | [1][2] |
| 1b | 7-Cl | 4-OH | H | HCT-116 | 5.24 | [2] |
| 1c | 7-OCH3 | 4-NH-aryl | H | A549 | 18.68 | [1] |
| 1d | 6-F | 4-NH-alkyl | H | HepG2 | 18.74 | [1] |
| 1e | H | 3-CO-aryl | H | MCF-7 | 9.0 | [1] |
P2X7 Receptor Antagonism of Quinolinone Derivatives
The P2X7 receptor is a key player in inflammation and neurodegenerative diseases. Quinolinone-based antagonists have been developed with high potency and selectivity. SAR studies highlight the importance of substituents at the R1, R2, and R3 positions for optimal receptor binding.[3][4]
| Compound ID | R1 | R2 | R3 | IC50 (nM) | Reference |
| 2a | COOEt | adamantyl-carboxamide | 4-OCH3 | 3 | [3] |
| 2b | COOH | adamantyl-carboxamide | 4-OCH3 | 50 | [3] |
| 2c | COOMe | adamantyl-carboxamide | H | 15 | [3] |
| 2d | COOH | phenyl-carboxamide | 4-OCH3 | >1000 | [3] |
| 2e | CO-piperidine | adamantyl-carboxamide | 4-Cl | 10 | [4] |
α2C-Adrenoceptor Antagonism of Quinoline Derivatives
Selective antagonists of the α2C-adrenoceptor are of interest for treating neuropsychiatric disorders. Structure-activity relationship studies of 4-aminoquinoline derivatives have identified key structural features for high affinity and selectivity.
| Compound ID | R1 (Position 3) | R2 (Piperazine) | Ki (nM) | Selectivity vs α2A/α2B | Reference |
| 3a | H | 3,4-dimethyl | >1000 | - | [5] |
| 3b | CH2OH | 3,4-dimethyl | 8.5 | >200-fold | [5] |
| 3c | COOMe | 3,4-dimethyl | 25 | >100-fold | [5] |
| 3d | CH2OH | H | 150 | ~50-fold | [5] |
| 3e | CH2OH | 4-methyl | 12 | >150-fold | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of research findings. This section outlines the key experimental protocols for determining lipophilicity and assessing the biological activity of quinolinone derivatives.
Determination of Lipophilicity by Reversed-Phase Thin-Layer Chromatography (RP-TLC)
Objective: To determine the lipophilicity (LogP) of quinolinone derivatives.
Principle: RP-TLC utilizes a nonpolar stationary phase (e.g., C18-modified silica gel) and a polar mobile phase. The retention of a compound is related to its lipophilicity. The RM value is calculated from the retardation factor (Rf) and is linearly correlated with the LogP value.
Materials:
-
RP-18 F254s TLC plates
-
Developing tank
-
UV lamp (254 nm)
-
Solutions of quinolinone derivatives (1 mg/mL in a suitable solvent like methanol or DMSO)
-
Mobile phase: A mixture of an organic modifier (e.g., acetone, acetonitrile, or methanol) and water in varying volume ratios (e.g., 50:50, 60:40, 70:30, 80:20 v/v).[6]
-
Reference compounds with known LogP values.
Procedure:
-
Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the tank and allow it to equilibrate for at least 30 minutes.
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the RP-TLC plate.
-
Apply a small spot (1-2 µL) of each quinolinone derivative solution and reference compound solution onto the starting line.
-
Carefully place the TLC plate into the equilibrated developing tank, ensuring that the starting line is above the level of the mobile phase.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
-
Measure the distance traveled by each compound and the solvent front from the starting line.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).
-
Calculate the RM value using the formula: RM = log((1/Rf) - 1).[7]
-
For each compound, plot RM values against the concentration of the organic modifier in the mobile phase. Extrapolate the linear regression to 0% organic modifier to obtain the RM0 value, which is a measure of lipophilicity.
-
Create a calibration curve by plotting the RM0 values of the reference compounds against their known LogP values.
-
Use the calibration curve to determine the LogP values of the quinolinone derivatives from their RM0 values.
IL-2 Release Assay in Jurkat T Cells
Objective: To assess the immunosuppressive activity of quinolinone derivatives by measuring their effect on Interleukin-2 (IL-2) secretion from activated Jurkat T cells.
Principle: Jurkat T cells, a human T lymphocyte cell line, are stimulated to produce and secrete IL-2 upon activation. The amount of IL-2 released into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in IL-2 levels in the presence of a test compound indicates immunosuppressive activity.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for cell stimulation
-
Quinolinone derivatives dissolved in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Microplate reader
Procedure:
-
Culture Jurkat T cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the Jurkat cells into a 96-well plate at a density of 1 x 105 cells per well in 100 µL of culture medium.[8]
-
Prepare serial dilutions of the quinolinone derivatives in the culture medium. Add 50 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known immunosuppressant).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Prepare a stimulation solution containing PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) in culture medium.[8]
-
Add 50 µL of the stimulation solution to each well (except for the unstimulated control wells). The final volume in each well should be 200 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Quantify the amount of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.[9]
-
Construct a dose-response curve by plotting the percentage of IL-2 inhibition against the concentration of the quinolinone derivative.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of IL-2 secretion.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of quinolinone derivatives.
Caption: Canonical NF-κB signaling pathway.
Caption: p53-mediated intrinsic apoptosis pathway.
Caption: Workflow for LogP determination by RP-TLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ecetoc.org [ecetoc.org]
- 8. agilent.com [agilent.com]
- 9. cloud-clone.com [cloud-clone.com]
Methodological & Application
Application Note: Synthesis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one
**Abstract
This document provides a detailed protocol for the synthesis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one, a substituted 4-hydroxyquinolone derivative. The synthesis is achieved via a thermal condensation reaction, a variant of the Conrad-Limpach synthesis, which involves the reaction of N-ethylaniline with diethyl ethylmalonate. This method is effective for producing 4-hydroxyquinolin-2(1H)-ones and involves a high-temperature cyclization step. This protocol is intended for researchers in medicinal chemistry, drug development, and organic synthesis.
Introduction
4-hydroxyquinolin-2(1H)-one and its derivatives are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] These scaffolds are recognized for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The Conrad-Limpach synthesis is a classical and robust method for preparing these compounds, involving the condensation of an aniline with a β-ketoester or a malonic ester derivative at high temperatures.[2][3]
The target molecule, this compound, is synthesized by reacting N-ethylaniline and diethyl ethylmalonate. The reaction proceeds in two main stages: an initial condensation to form an enamine intermediate with the elimination of ethanol, followed by a high-temperature intramolecular cyclization to yield the final quinolone product.[4] High-boiling point solvents can be used to improve yields, though a solvent-free approach is also common.[5]
Reaction Scheme & Mechanism
The synthesis of this compound from N-ethylaniline and diethyl ethylmalonate follows the Conrad-Limpach pathway. The process begins with the nucleophilic attack of the aniline nitrogen on one of the ester carbonyls of diethyl ethylmalonate, followed by the elimination of an ethanol molecule to form an intermediate. This intermediate then undergoes a thermal intramolecular cyclization, where the aromatic ring attacks the second ester carbonyl. A subsequent elimination of another ethanol molecule and tautomerization yields the stable 4-hydroxyquinolin-2(1H)-one product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of substituted 4-hydroxyquinolin-2(1H)-ones.[4]
Materials and Equipment
-
N-Ethylaniline (≥99.0%)
-
Diethyl ethylmalonate (≥98%)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Decolorizing charcoal
-
Round-bottom flask (100 mL) equipped with a distillation head and condenser
-
Heating mantle or metal bath
-
Magnetic stirrer and stir bar
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a distillation head, combine N-ethylaniline (100 mmol, 12.12 g) and diethyl ethylmalonate (102 mmol, 19.2 g).
-
Initial Heating (Condensation): Heat the mixture in a metal bath or with a heating mantle to 220-230°C for approximately 1 hour. During this period, ethanol will begin to distill from the reaction mixture.
-
Cyclization: After the initial heating phase, increase the temperature to 260-270°C. Maintain this temperature until the distillation of ethanol ceases (typically 3-6 hours). The reaction progress can be monitored by the volume of ethanol collected.
-
Isolation of Crude Product: Carefully pour the hot, liquid reaction mixture into a beaker containing 50 mL of vigorously stirred toluene. As the mixture cools to room temperature, the crude product will precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Purification Procedure
-
Base Wash: Transfer the crude solid to a beaker and add 250 mL of 0.5M aqueous sodium hydroxide solution. Stir the mixture to dissolve the acidic quinolone product. Add 50 mL of toluene and stir to dissolve any non-acidic organic impurities.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Discard the organic (toluene) layer.
-
Decolorization: Treat the aqueous layer with a small amount of decolorizing charcoal, stir for 10-15 minutes, and then filter to remove the charcoal.
-
Precipitation: While stirring, slowly acidify the clear aqueous filtrate with 10% hydrochloric acid until the solution is acidic (test with Congo red paper or a pH meter). The purified this compound will precipitate as a solid.
-
Final Filtration and Drying: Collect the purified product by vacuum filtration, wash thoroughly with water to remove any residual acid and salts, and dry in a vacuum oven.
-
Recrystallization (Optional): If further purification is needed, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| N-Ethylaniline | 100 mmol (12.12 g) | Starting material |
| Diethyl ethylmalonate | 102 mmol (19.2 g) | 1.02 equivalents |
| Product | ||
| Chemical Formula | C₁₃H₁₅NO₂ | |
| Molecular Weight | 217.26 g/mol | |
| Theoretical Yield | 21.73 g | Based on N-ethylaniline as the limiting reagent |
| Expected Results | ||
| Appearance | Off-white to pale yellow solid | Typical for 4-hydroxyquinolones |
| Expected Yield | 75-90% | Based on yields for structurally similar compounds.[4] |
| Characterization | ||
| ¹H NMR, ¹³C NMR | Consistent with proposed structure | Expected to show characteristic peaks for ethyl and quinolone groups. |
| Mass Spectrometry (MS) | [M+H]⁺ ≈ 218.11 | To confirm molecular weight. |
| Infrared (IR) Spectroscopy | Expected to show O-H, C=O (amide), and aromatic C-H stretches.[6] |
Visualized Experimental Workflow
The following diagram illustrates the major steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Safety Precautions
-
This reaction involves very high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
N-ethylaniline is toxic and should be handled with care.[7]
-
Handle strong acids (HCl) and bases (NaOH) with appropriate caution.
-
Toluene is flammable and toxic; avoid open flames and ensure adequate ventilation.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. borsodchem.cz [borsodchem.cz]
Application Notes and Protocols for Antifungal Assays Using 1,3-diethyl-4-hydroxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone scaffolds are a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antibacterial, antimalarial, and anticancer activities. Within this class, 4-hydroxyquinolin-2(1H)-one derivatives have emerged as a promising area of research for the development of novel antifungal agents. These compounds have demonstrated notable efficacy against a variety of fungal pathogens, including clinically relevant yeasts and filamentous fungi. The structural modifications on the quinolone ring system have been shown to significantly influence their antifungal potency and spectrum of activity.
This document provides detailed application notes and experimental protocols for the evaluation of the antifungal properties of a specific derivative, 1,3-diethyl-4-hydroxyquinolin-2(1H)-one. While specific quantitative data for this compound is not yet extensively published, the provided protocols and expected outcomes are based on the established activities of structurally similar quinolinone derivatives. The primary suspected mechanism of action for this class of compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Data Presentation: Antifungal Activity of Structurally Related Quinolinone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinolinone derivatives against common fungal pathogens, providing a reference for the expected efficacy of this compound. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | Compound Class | MIC Range (µg/mL) | Reference Compound | MIC (µg/mL) |
| Candida albicans | Quinolone Derivatives | 25 - 50 | Fluconazole | 0.25 - 2 |
| Candida glabrata | Quinolone Derivatives | 1.95 - 3.91 | Ketoconazole | <0.06 - 0.24 |
| Candida krusei | Quinolone Derivatives | 1.95 - 3.91 | Ketoconazole | <0.06 |
| Candida parapsilosis | Quinolone Derivatives | 1.95 - 3.91 | Ketoconazole | <0.06 |
| Trichophyton rubrum | Quinolone Derivatives | 12.5 - 25 | Fluconazole | Not specified |
| Microsporum canis | Quinolone Derivatives | 12.5 - 25 | Fluconazole | Not specified |
Note: The data presented is a compilation from studies on various 4-hydroxyquinolin-2(1H)-one derivatives and is intended to serve as a guideline for designing experiments with this compound.
Experimental Protocols
Broth Microdilution Assay for Yeasts (Adapted from CLSI M27-A3)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida albicans.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Yeast inoculum (e.g., Candida albicans), standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium only)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Preparation of Microplates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
In the first well of each row to be tested, add an appropriate volume of the stock solution to achieve the highest desired concentration (e.g., 2 µL of a 10 mg/mL stock for a final concentration of 200 µg/mL in 100 µL).
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the yeast on a suitable agar plate for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microplate, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
Ergosterol Biosynthesis Inhibition Assay
This assay aims to determine if this compound inhibits the ergosterol biosynthesis pathway in fungi.
Materials:
-
Candida albicans culture
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Heptane
-
Potassium hydroxide
-
Ethanol
-
Spectrophotometer (capable of scanning from 230 to 300 nm)
Procedure:
-
Fungal Culture Treatment:
-
Grow C. albicans in SDB to mid-log phase.
-
Inoculate fresh SDB with the culture and add this compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).
-
Include a no-drug control and a positive control (e.g., ketoconazole).
-
Incubate for 16 hours at 35°C with shaking.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Add 25% alcoholic potassium hydroxide solution to the pellet and vortex.
-
Incubate at 85°C for 1 hour.
-
Allow to cool to room temperature.
-
Add sterile water and heptane, then vortex vigorously.
-
Collect the heptane layer (upper layer).
-
-
Spectrophotometric Analysis:
-
Scan the heptane layer from 230 to 300 nm.
-
The presence of ergosterol will result in a characteristic four-peaked curve. Inhibition of ergosterol biosynthesis will lead to a decrease in the height of these peaks.
-
Visualizations
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Application Notes: Hydroxyquinolinones in Anticancer Research
Introduction
Hydroxyquinolinones, and their derivatives, represent a promising class of heterocyclic compounds that have garnered significant attention in anticancer research. The quinoline scaffold is a key structural motif in numerous pharmacologically active molecules, including established antimalarial and antibacterial agents.[1] The addition of a hydroxyl group to this structure enhances its biological activity, largely due to its ability to form hydrogen bonds and chelate metal ions, which are crucial for the function of many enzymes involved in cell proliferation and survival.[1][2] These compounds exert their anticancer effects through diverse mechanisms, including the induction of oxidative stress, inhibition of anti-apoptotic proteins, and cell cycle arrest, making them attractive candidates for the development of novel chemotherapeutics.
Mechanisms of Action & Signaling Pathways
Hydroxyquinolinone derivatives employ multiple strategies to inhibit cancer cell growth. Key mechanisms include the inhibition of the anti-apoptotic protein Mcl-1, the generation of reactive oxygen species (ROS) through the NQO1 enzyme, and the induction of apoptosis and cell cycle arrest.
Inhibition of Myeloid Cell Leukemia 1 (Mcl-1)
Mcl-1 is a key anti-apoptotic protein belonging to the Bcl-2 family. It prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like Bak and Bim. In many cancers, Mcl-1 is overexpressed, contributing to therapeutic resistance.[3] Certain hydroxyquinoline derivatives have been identified as selective inhibitors of Mcl-1.[3] By binding to a hydrophobic groove on Mcl-1, these compounds act as BH3 mimetics, preventing Mcl-1 from neutralizing pro-apoptotic proteins. This frees Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3]
Caption: Mcl-1 inhibition by hydroxyquinolinones promotes apoptosis.
NQO1-Mediated Generation of Reactive Oxygen Species (ROS)
NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is often overexpressed in solid tumors, including lung, breast, and pancreatic cancers, while its levels in normal tissues are low.[1] This differential expression makes NQO1 an attractive target for cancer-specific therapy. Certain hydroxyquinoline-1,4-naphthoquinone hybrids act as substrates for NQO1. The enzyme catalyzes a two-electron reduction of the quinone moiety to a hydroquinone. This hydroquinone is unstable and is rapidly re-oxidized back to the quinone, creating a futile redox cycle that consumes cellular NADPH and generates high levels of reactive oxygen species (ROS).[1] The resulting oxidative stress leads to widespread cellular damage, particularly DNA damage, which triggers apoptotic cell death.[1]
Caption: NQO1-mediated redox cycling generates cytotoxic ROS.
Quantitative Data Summary: In Vitro Anticancer Activity
The cytotoxic potential of hydroxyquinolinone derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for representative hydroxyquinolinone compounds from various studies.
Table 1: IC50 Values of 1,4-Naphthoquinone-8-Hydroxyquinoline Hybrids Data sourced from a study on hybrids targeting the NQO1 protein.[1]
| Compound | Substituent at C2' | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| 5 | H | 0.89 ± 0.05 | 1.89 ± 0.07 | 1.24 ± 0.04 |
| 6 | CH₃ | 0.43 ± 0.02 | 1.12 ± 0.05 | 0.87 ± 0.03 |
| 7 | Morpholine | 1.15 ± 0.06 | 2.34 ± 0.09 | 1.98 ± 0.08 |
| Cisplatin | (Reference) | 2.11 ± 0.11 | 4.56 ± 0.15 | 3.89 ± 0.12 |
Table 2: IC50 Values of 4-Hydroxyquinoline Derivatives Data sourced from a study evaluating cytotoxicity in colon adenocarcinoma cell lines.[4]
| Compound | Colo 205 (Sensitive) IC50 (µM) | Colo 320 (Resistant) IC50 (µM) | MRC-5 (Normal Fibroblast) IC50 (µM) |
| 13a | 11.86 | 8.19 | 34.61 |
| 13b | 8.10 | 4.58 | 18.95 |
| 20 | 2.34 | 4.61 | 18.51 |
| 29 | > 49.31 | 9.86 | > 61.85 |
| Doxorubicin | 0.04 | 2.35 | 0.06 |
Table 3: IC50 Values of 8-Hydroxyquinoline Derivatives Data sourced from a study on novel antitumor agents.[5]
| Compound | K562 (Leukemia) MTS50 (µM) | T47D (Breast) MTS50 (µM) | Hep3B (Hepatoma) MTS50 (µM) | NIH3T3 (Normal Fibroblast) MTS50 (µM) |
| 1 | 10.1 | 11.2 | 14.5 | > 50 |
| 3 | 0.9 | 1.2 | 1.5 | 10.2 |
| 4 | 0.8 | 1.0 | 1.2 | 9.8 |
| 5-FU | 2.5 | 3.1 | 4.2 | > 50 |
Experimental Protocols
The preclinical evaluation of novel anticancer compounds follows a standardized workflow, beginning with in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies in animal models.[6][7]
Caption: General workflow for preclinical anticancer drug evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[8]
A. Materials and Reagents
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Hydroxyquinolinone compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Procedure
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydroxyquinolinone compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
A. Materials and Reagents
-
Cancer cells treated with the hydroxyquinolinone compound (and untreated controls)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
B. Procedure
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the hydroxyquinolinone compound (typically at or near the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
FITC Signal (Annexin V): Detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker).
-
PI Signal: Detects compromised cell membranes (late apoptotic/necrotic cells).
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (due to mechanical damage)
-
References
- 1. mdpi.com [mdpi.com]
- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. ijpbs.com [ijpbs.com]
- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Application Notes and Protocols for Testing Quinolinone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing an experimental setup for evaluating the cytotoxic effects of quinolinone derivatives. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of experimental workflows and associated signaling pathways.
Introduction to Quinolinone Cytotoxicity
Quinolinone and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Understanding the cytotoxic profile and mechanism of action of novel quinolinone derivatives is a critical step in the drug discovery and development process.
Recommended Cell Lines
The choice of cell line is crucial for elucidating the cytotoxic potential and target specificity of quinolinone derivatives. Based on a review of current literature, the following human cancer cell lines are commonly used and recommended for initial cytotoxicity screening:
-
MCF-7: Breast adenocarcinoma
-
HeLa: Cervical adenocarcinoma
-
HCT-116: Colorectal carcinoma
-
HepG2: Hepatocellular carcinoma
-
A549: Lung carcinoma
-
K-562: Chronic myelogenous leukemia
-
DU-145: Prostate carcinoma
For selectivity assessment, a non-cancerous cell line such as human dermal fibroblasts (HDF) or human umbilical vein endothelial cells (HUVEC) should be included in the study.
Data Presentation: Cytotoxicity of Quinolinone Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinolinone derivatives against different cancer cell lines, providing a comparative overview of their cytotoxic potential.
Table 1: IC50 Values (µM) of Selected Quinolinone Derivatives in Various Cancer Cell Lines
| Quinolinone Derivative | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | A549 (Lung) | K-562 (Leukemia) | Reference |
| Compound A | 15.5 ± 1.2 | 21.3 ± 2.5 | 18.9 ± 1.7 | 25.1 ± 3.0 | 12.8 ± 1.1 | Fictional Data |
| Compound B | 8.2 ± 0.9 | 12.5 ± 1.4 | 9.8 ± 1.1 | 15.6 ± 1.8 | 7.5 ± 0.8 | Fictional Data |
| Compound C | > 50 | > 50 | 45.2 ± 5.1 | > 50 | 38.9 ± 4.2 | Fictional Data |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 | 0.5 ± 0.05 | Fictional Data |
Table 2: Cytotoxicity of 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) [1]
| Cell Line | IC50 (µg/mL) |
| HepG2 (Hepatocellular Carcinoma) | 3.3 |
| HCT-116 (Colon Carcinoma) | 23 |
| MCF-7 (Breast Carcinoma) | 3.1 |
| A549 (Lung Carcinoma) | 9.96 |
Table 3: Cytotoxicity of Tetrahydroquinolinone Derivatives [2]
| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Compound 5 | ~13 | >50 |
| Compound 4a | ~13 | ~15 |
| Compound 6 | ~13 | >50 |
Experimental Workflow
A systematic workflow is essential for the comprehensive evaluation of quinolinone cytotoxicity. The following diagram outlines the recommended experimental progression from initial screening to mechanistic studies.
Caption: A streamlined workflow for assessing quinolinone cytotoxicity.
Experimental Protocols
Cell Viability Assays
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the quinolinone derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
Quinolinone derivatives
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After incubation with the compounds, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability and IC50 values as in the MTT assay.
Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Selected cell lines and quinolinone derivatives
-
LDH assay kit (commercially available)
Protocol:
-
Seed cells and treat with quinolinone derivatives as described in the MTT assay (steps 1-5). Include a positive control for maximum LDH release (e.g., cells treated with lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution (as per the kit instructions).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Apoptosis and Mechanistic Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Selected cell lines and quinolinone derivatives
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the quinolinone derivative at its IC50 concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
The JC-1 dye is used to assess mitochondrial health by detecting changes in the mitochondrial membrane potential.
Materials:
-
6-well plates or black-walled, clear-bottom 96-well plates
-
Selected cell lines and quinolinone derivatives
-
JC-1 assay kit
-
Fluorescence microscope or plate reader, or flow cytometer
Protocol:
-
Seed cells and treat with the quinolinone derivative as described for the apoptosis assay.
-
After treatment, incubate the cells with the JC-1 staining solution (as per kit instructions) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
6-well plates or black-walled, clear-bottom 96-well plates
-
Selected cell lines and quinolinone derivatives
-
DCFDA assay kit
-
Fluorescence microscope or plate reader, or flow cytometer
Protocol:
-
Seed cells and treat with the quinolinone derivative.
-
After treatment, load the cells with DCFDA solution (as per kit instructions) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathway Analysis
Western Blotting for PI3K/Akt and MAPK Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways involved in cell survival and proliferation.
Protocol:
-
Seed cells in 6-well plates and treat with the quinolinone derivative at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quinolinone-Induced Apoptotic Signaling Pathway
Many quinolinone derivatives induce apoptosis through the modulation of the PI3K/Akt and MAPK signaling pathways. The following diagram illustrates a potential mechanism.
Caption: Quinolinone-induced apoptosis signaling pathway.
References
Application Notes: Microwave-Assisted Synthesis of 4-hydroxy-1H-quinolin-2-ones
Introduction
4-hydroxy-1H-quinolin-2-ones, also known as 4-hydroxy-2-quinolones, represent a privileged scaffold in medicinal chemistry and drug development.[1][2] These heterocyclic compounds are present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, antioxidant, and antiviral properties.[1][3] The significant therapeutic potential of this structural motif has driven the development of efficient and sustainable synthetic methodologies.
Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods.[4][5] By directly coupling microwave energy with the molecules in the reaction mixture, this technique leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts.[4][5] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.[4][6]
These application notes provide a detailed overview and protocols for the microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-ones, tailored for researchers, scientists, and professionals in the field of drug development.
General Reaction Scheme
The microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-ones typically proceeds via the condensation of a substituted aniline with a malonic acid derivative, such as diethyl malonate or malonic acid itself. The reaction is often facilitated by a catalyst.
Figure 1. General reaction for the synthesis of 4-hydroxy-1H-quinolin-2-ones.
Experimental Protocols and Data
Two representative protocols for the microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-ones are detailed below, utilizing different catalysts and reaction conditions.
Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis
This protocol describes a solvent-free approach using p-toluenesulfonic acid as an efficient catalyst for the cyclocondensation reaction.[7]
Experimental Workflow
Figure 2. Workflow for p-TSA catalyzed microwave synthesis.
Detailed Procedure
-
In a 50 mL beaker, combine the respective aniline (10 mmol), diethyl malonate (5 mmol), and p-toluenesulfonic acid (120 mg).[7]
-
Thoroughly mix the components using a glass rod.
-
Place the beaker in a domestic microwave oven (e.g., 2450 MHz).
-
Irradiate the mixture for the time specified in Table 1. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully remove the beaker and cool it in an ice-water bath.
-
Add ice-cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any unreacted starting materials and catalyst.
-
Dry the purified product.
Data Presentation
| Entry | Aniline Substituent (R) | Time (min) | Yield (%) |
| 1 | H | 5 | 90 |
| 2 | 8-Methyl | 6 | 85 |
| 3 | 6-Methyl | 6 | 82 |
| 4 | 6,8-Dimethyl | 7 | 80 |
| 5 | 6-Methoxy | 5 | 88 |
Table 1. Synthesis of 4-hydroxy-2-quinolinones using p-TSA catalyst under microwave irradiation. (Data compiled from[7])
Protocol 2: Bismuth(III) Chloride (BiCl₃) Catalyzed Synthesis
This method utilizes bismuth(III) chloride as a green, non-toxic, and efficient Lewis acid catalyst in ethanol.[6][8] This protocol is particularly useful for the synthesis of more complex, modified 4-hydroxy-2-quinolone analogues from β-enaminone precursors.
Experimental Workflow
Figure 3. Workflow for BiCl₃ catalyzed microwave synthesis.
Detailed Procedure
-
In a specialized microwave reaction tube (20 mL), introduce a 3:1 mixture of diethyl malonate and the starting β-enaminone in 1 mL of ethanol.[8]
-
Add bismuth(III) chloride (BiCl₃) (0.2 mmol) to the mixture.[8]
-
Seal the tube and place it in a dedicated microwave reactor.
-
Irradiate the reaction mixture for a period ranging from 5 to 13 minutes, as optimized for the specific substrate (see Table 2).[8] Monitor the reaction's progress using TLC.
-
Once the reaction is complete, allow the tube to cool to room temperature.
-
Add 5 mL of ethanol to the mixture.
-
Recover the BiCl₃ catalyst by filtration. The catalyst can potentially be reused.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent to obtain the final 4-hydroxy-2-quinolone analogue.
Data Presentation
| Entry | Starting β-enaminone | Time (min) | Yield (%) |
| 1 | 3-((4-methoxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 5 | 71 |
| 2 | 3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 7 | 68 |
| 3 | 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one | 10 | 65 |
| 4 | 3-((4-fluorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 13 | 58 |
| 5 | 3-((3-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 13 | 51 |
Table 2. BiCl₃-catalyzed synthesis of modified 4-hydroxy-2-quinolone analogues under microwave irradiation. (Data compiled from[8])
Concluding Remarks for Researchers
The adoption of microwave-assisted synthesis for 4-hydroxy-1H-quinolin-2-ones offers a rapid, efficient, and often more environmentally friendly alternative to conventional synthetic methods. The protocols provided herein demonstrate the versatility of this technique, accommodating both solvent-free conditions and the use of green catalysts. Researchers can adapt these methodologies to a wide range of substituted anilines and other precursors to generate diverse libraries of quinolone derivatives for screening in drug discovery programs. The significant reduction in reaction time allows for high-throughput synthesis, accelerating the identification of new therapeutic agents. It is crucial to adhere to all laboratory safety protocols when working with microwave reactors, particularly concerning the potential for rapid pressure buildup in sealed vessels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. BiCl 3 -catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05289C [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-diethyl-4-hydroxyquinolin-2(1H)-one as an Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties.[1] The core structure of quinolin-2(1H)-one has been identified as a privileged scaffold in medicinal chemistry due to its potential to interact with various biological targets. This document provides detailed application notes and experimental protocols for the investigation of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one as a potential antiviral agent. While specific antiviral data for this exact compound is not extensively available in the public domain, the provided protocols are based on established methodologies for evaluating the antiviral efficacy of quinolinone derivatives against a range of viruses, including HIV, Dengue virus, and SARS-CoV-2.
Postulated Mechanisms of Antiviral Action for Quinolone Derivatives
The antiviral mechanisms of quinolone derivatives are diverse and dependent on the specific viral target. Based on existing literature for related compounds, potential mechanisms of action for this compound could include:
-
Inhibition of Viral Enzymes: Quinolone derivatives have been reported to inhibit crucial viral enzymes such as reverse transcriptase in retroviruses (e.g., HIV) and proteases essential for viral replication (e.g., SARS-CoV-2 main protease).[2]
-
Interference with Viral Entry and Replication: Some quinoline compounds have been shown to impair the accumulation of viral envelope glycoproteins, which could hinder viral entry into host cells or the assembly of new virions, as observed in Dengue virus.[3]
-
Modulation of Host-Virus Interactions: Certain derivatives may interfere with critical interactions between viral and host cell components necessary for the viral life cycle.
Data Presentation: Antiviral Activity and Cytotoxicity of Structurally Related Quinolone Derivatives
The following tables summarize hypothetical, yet plausible, quantitative data for this compound, based on the performance of similar quinolinone compounds against various viruses. These tables are for illustrative purposes to guide researchers in data presentation.
Table 1: In Vitro Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Positive Control | EC₅₀ of Control (µM) |
| HIV-1 (IIIB) | MT-4 | Reverse Transcriptase Assay | 5.2 | Zidovudine (AZT) | 0.004 |
| Dengue Virus (Serotype 2) | Vero | Plaque Reduction Assay | 8.7 | Chloroquine | 3.1 |
| SARS-CoV-2 (WA1/2020) | Vero E6 | Plaque Reduction Assay | 12.5 | Remdesivir | 1.1 |
| Influenza A (H1N1) | MDCK | Plaque Reduction Assay | 15.3 | Oseltamivir | 0.05 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cytotoxicity Assay | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) for HIV-1 | Selectivity Index (SI) for Dengue Virus | Selectivity Index (SI) for SARS-CoV-2 | Selectivity Index (SI) for Influenza A |
| MT-4 | MTT Assay | >100 | >19.2 | - | - | - |
| Vero | MTT Assay | 85.4 | - | 9.8 | - | - |
| Vero E6 | MTT Assay | 92.1 | - | - | 7.4 | - |
| MDCK | MTT Assay | >100 | - | - | - | >6.5 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from known procedures for similar N-alkylated and 3-alkylated 4-hydroxyquinolin-2-ones.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-ethylaniline (1.0 eq) and diethyl ethylmalonate (1.1 eq).
-
Heating: Heat the mixture in a sand bath or heating mantle to 210-220°C for 1 hour.
-
Cyclization: Increase the temperature to 250-260°C and continue heating for an additional 2-3 hours to facilitate the cyclization and removal of ethanol.
-
Work-up: Cool the reaction mixture to room temperature. The solidified product is then dissolved in a 10% aqueous sodium hydroxide solution.
-
Purification: Wash the aqueous solution with diethyl ether to remove any unreacted starting materials.
-
Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Isolation and Recrystallization: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
Cytotoxicity Assay
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed host cells (e.g., Vero, MT-4, MDCK) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antiviral Assays
Protocol 3: Plaque Reduction Assay (for Dengue, SARS-CoV-2, Influenza)
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2, Vero for Dengue, MDCK for Influenza) in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Infect the cell monolayers with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
Compound Treatment: During the infection, prepare various concentrations of this compound in an overlay medium (e.g., containing 1% methylcellulose).
-
Overlay: After the incubation period, remove the virus inoculum and overlay the cell monolayers with the compound-containing overlay medium.
-
Incubation: Incubate the plates for the required period for plaque formation (e.g., 3-5 days for Dengue and SARS-CoV-2, 2-3 days for Influenza) at 37°C.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4][5][6]
Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, a poly(A) template, an oligo(dT) primer, and dNTPs (including digoxigenin-labeled dUTP).[2]
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-compound control and a positive control inhibitor (e.g., AZT).
-
Enzyme Addition: Add recombinant HIV-1 Reverse Transcriptase to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
ELISA-based Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled primer-template complex.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Protocol 5: Dengue Virus Envelope Protein Expression Assay
-
Infection and Treatment: Infect Vero cells with Dengue virus (MOI of 1) and simultaneously treat with different concentrations of this compound.
-
Cell Lysis: After 24-48 hours post-infection, wash the cells with PBS and lyse them with a suitable lysis buffer.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the Dengue virus envelope protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on the expression level of the envelope protein.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for the evaluation of this compound as an antiviral agent.
Postulated Signaling Pathway Inhibition for HIV-1
Caption: Postulated inhibition of HIV-1 reverse transcriptase by the quinolinone compound.
Postulated Mechanism for Dengue Virus Inhibition
Caption: Postulated inhibition of Dengue virus E protein accumulation.
References
- 1. mdpi.com [mdpi.com]
- 2. profoldin.com [profoldin.com]
- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Molecular Docking of 4-hydroxyquinolin-2-ones as Potential Inhibitors for COVID-19
Introduction
The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid exploration of novel therapeutic agents. Computational methods, particularly molecular docking, have become pivotal in the initial stages of drug discovery by predicting the binding affinities between small molecules and viral protein targets. The 4-hydroxyquinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities, including antiviral properties. This document provides an overview of the application of molecular docking studies to evaluate 4-hydroxyquinolin-2-one derivatives as potential inhibitors of key SARS-CoV-2 proteins.
Key SARS-CoV-2 Drug Targets
The replication cycle of SARS-CoV-2 is dependent on several key viral proteins that have been identified as primary targets for antiviral drug development. Molecular docking studies of 4-hydroxyquinolin-2-ones have primarily focused on the following:
-
Main Protease (Mpro/3CLpro): This cysteine protease is essential for processing viral polyproteins into functional non-structural proteins (nsps), which are vital for viral replication and transcription. Due to its critical role and the absence of a close human homolog, Mpro is a highly attractive drug target.[1][2]
-
Papain-Like Protease (PLpro): In addition to its role in cleaving the viral polyprotein, PLpro is also involved in stripping ubiquitin and ISG15 modifications from host cell proteins, thereby helping the virus to evade the host's innate immune response.[1][3]
-
RNA-dependent RNA polymerase (RdRp): This enzyme is central to the replication of the viral RNA genome.[4] Inhibition of RdRp directly halts viral proliferation.
-
Spike (S) Glycoprotein: The spike protein mediates the entry of the virus into host cells by binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor.[5] Blocking this interaction can prevent viral entry.
Mechanism of Action
Molecular docking simulations predict that 4-hydroxyquinolin-2-one derivatives can bind to the active sites of these viral proteins, thereby inhibiting their function. The binding is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with key amino acid residues in the catalytic or binding pockets of the target proteins. For instance, in the case of Mpro, these compounds are predicted to interact with the catalytic dyad residues (His41 and Cys145) to block its proteolytic activity.[2]
Data Presentation
The following tables summarize hypothetical quantitative data from molecular docking studies of various 4-hydroxyquinolin-2-one derivatives against key SARS-CoV-2 targets.
Table 1: Docking Scores of 4-hydroxyquinolin-2-one Derivatives against SARS-CoV-2 Main Protease (Mpro)
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| HQ-001 | 4-hydroxy-1-methylquinolin-2(1H)-one | -7.5 | HIS41, CYS145, GLU166 |
| HQ-002 | 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | -8.2 | HIS41, MET49, GLY143, CYS145 |
| HQ-003 | 4-hydroxy-3-(phenylcarbamoyl)quinolin-2(1H)-one | -9.1 | THR26, HIS41, CYS145, GLN189 |
| N3 (Control) | Co-crystallized Inhibitor | -8.1 | THR25, HIS41, GLY143, CYS145 |
Table 2: Binding Affinities of Lead Compound (HQ-003) against Various SARS-CoV-2 Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Main Protease (Mpro) | 6LU7 | -9.1 | 150 nM |
| Papain-Like Protease (PLpro) | 6W9C | -8.5 | 350 nM |
| RNA-dependent RNA polymerase (RdRp) | 7BV2 | -8.8 | 220 nM |
| Spike Glycoprotein (RBD) | 6M0J | -7.9 | 800 nM |
Experimental Protocols
Protocol 1: Molecular Docking of 4-hydroxyquinolin-2-ones against SARS-CoV-2 Mpro using AutoDock Vina
This protocol outlines the standard procedure for performing a molecular docking study.
1. Preparation of the Receptor (Mpro)
1.1. Obtain Protein Structure: Download the 3D crystal structure of SARS-CoV-2 Mpro in complex with a native ligand (e.g., N3 inhibitor) from the Protein Data Bank (PDB ID: 6LU7).[6]
1.2. Prepare the Protein:
- Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.
- Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
- Repair any missing atoms or residues in the protein structure.
- Add polar hydrogen atoms to the protein.
- Assign partial charges (e.g., Gasteiger charges).
- Save the prepared protein structure in PDBQT format, which is required by AutoDock Vina.
2. Preparation of the Ligands (4-hydroxyquinolin-2-one derivatives)
2.1. Ligand Sketching: Draw the 2D structures of the 4-hydroxyquinolin-2-one derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
2.2. 3D Conversion and Optimization:
- Convert the 2D structures into 3D structures.
- Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[7]
- Save the optimized ligand structures in PDBQT format, defining the rotatable bonds.
3. Grid Box Generation
3.1. Define the Binding Site: Identify the active site of Mpro. This is typically done by using the coordinates of the co-crystallized ligand that was removed in step 1.2.
3.2. Set Grid Parameters:
- Center the grid box on the identified active site.
- Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire active site and allow for the ligand to move freely.[8]
- The grid point spacing is typically set to a default value of 0.375 Å.[8]
4. Molecular Docking Simulation
4.1. Configuration: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the desired output file name.
4.2. Run Docking: Execute the molecular docking using AutoDock Vina via the command line.[9] Vina will perform a conformational search of the ligand within the defined grid box and calculate the binding affinity for different poses.
5. Analysis of Results
5.1. Binding Affinity: The primary output is the binding affinity (docking score) in kcal/mol. More negative values indicate a stronger predicted binding.
5.2. Pose Visualization: Load the docked complex (receptor and the best ligand pose) into a visualization tool.
5.3. Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein's active site. This provides insights into the molecular basis of the binding.
Visualizations
Caption: Workflow for a typical molecular docking study.
Caption: SARS-CoV-2 replication cycle and key drug targets.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico studies on structural inhibition of SARS-CoV-2 main protease Mpro by major secondary metabolites of Andrographis paniculata and Cinchona officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular docking study of novel COVID-19 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. arxiv.org [arxiv.org]
Application Notes and Protocols for DEHQ: A Novel Quinoline-Based Nucleic Acid Stain
Introduction
1,3-diethyl-4-hydroxyquinolin-2(1H)-one, hereafter referred to as DEHQ, is a synthetic heterocyclic compound belonging to the quinolinone family. While direct applications of DEHQ as a nucleic acid stain are not extensively documented in current literature, its structural similarity to other known fluorescent quinoline derivatives suggests its potential as a valuable tool in molecular and cellular biology. This document provides a hypothetical framework for the application of DEHQ as a fluorescent stain for the visualization and quantification of nucleic acids in various experimental settings. The protocols and data presented herein are based on the established properties of analogous compounds and serve as a guide for researchers exploring the utility of DEHQ.
Principle of Action
DEHQ is presumed to function as an intercalating or groove-binding agent, inserting itself into the helical structure of double-stranded DNA (dsDNA) and, to a lesser extent, RNA. In an aqueous environment, DEHQ is thought to exhibit minimal fluorescence. However, upon binding to nucleic acids, the molecule likely undergoes a conformational change and is shielded from the aqueous environment, leading to a significant enhancement of its quantum yield and a pronounced increase in fluorescence intensity. This fluorescence enhancement is directly proportional to the amount of nucleic acid present, allowing for both qualitative visualization and quantitative analysis.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical properties of DEHQ in the presence and absence of nucleic acids. These values are projected based on the performance of structurally related quinoline dyes.
| Property | DEHQ (Free in Solution) | DEHQ (Bound to dsDNA) | DEHQ (Bound to RNA) |
| Excitation Maximum (λex) | ~350 nm | ~365 nm | ~360 nm |
| Emission Maximum (λem) | ~450 nm | ~485 nm | ~470 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.4 | ~0.2 |
| Fluorescence Enhancement | - | > 400-fold | ~200-fold |
| Molar Extinction Coefficient (ε at λex) | 5,000 M⁻¹cm⁻¹ | 8,000 M⁻¹cm⁻¹ | 7,500 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Staining of Fixed Cells for Fluorescence Microscopy
This protocol outlines the procedure for using DEHQ to stain nucleic acids in fixed mammalian cells.
Materials:
-
DEHQ stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add the fixation solution and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization solution and incubate for 10-15 minutes at room temperature. This step is crucial for allowing DEHQ to enter the cell and reach the nucleus.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
DEHQ Staining: Prepare a working solution of DEHQ by diluting the stock solution in PBS to a final concentration of 1-5 µM. Add the DEHQ working solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Final Washes: Aspirate the DEHQ solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for DEHQ bound to nucleic acids (e.g., Ex: 365 nm, Em: 485 nm).
Protocol 2: Staining of Live Cells for Flow Cytometry
This protocol describes the use of DEHQ for analyzing DNA content in a live cell population.
Materials:
-
DEHQ stock solution (1 mM in DMSO)
-
Cell culture medium
-
PBS or other suitable sheath fluid for flow cytometry
-
Cell suspension
-
Flow cytometer with a UV or violet laser
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in culture medium or PBS.
-
DEHQ Staining: Add DEHQ stock solution directly to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer using a UV or violet laser for excitation and a blue emission filter.
-
Data Acquisition: Record the fluorescence intensity to generate a histogram for cell cycle analysis.
Visualizations
Caption: Workflow for staining fixed cells with DEHQ.
Caption: Workflow for staining live cells with DEHQ for flow cytometry.
Caption: Proposed mechanism of DEHQ fluorescence upon binding to nucleic acids.
Safety and Handling
DEHQ is a chemical compound with unknown toxicological properties. Standard laboratory safety precautions should be observed when handling this reagent. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses. Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of compounds through the skin. Dispose of waste according to institutional guidelines.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors. The Conrad-Limpach synthesis, a common route for this compound, is highly sensitive to reaction conditions. Key areas to investigate include:
-
Reaction Temperature: The cyclization step requires high temperatures, typically around 250-270°C. Insufficient heat can lead to incomplete reaction and reduced yield.[1][2]
-
Solvent Choice: The boiling point of the solvent is crucial. High-boiling, inert solvents like diphenyl ether or Dowtherm A are often used to achieve the necessary temperature for cyclization.[2][3] Using a lower boiling point solvent may not provide the energy required for the reaction to proceed efficiently.
-
Reaction Time: The reaction needs to be heated for a sufficient duration to ensure the distillation of ethanol ceases, indicating the completion of the initial condensation and subsequent cyclization.[4]
-
Purity of Reactants: Impurities in the starting materials, N-ethylaniline and diethyl ethylmalonate, can lead to side reactions and lower the yield of the desired product. Ensure the purity of your reactants before starting the synthesis.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Byproduct formation is a common challenge. Potential byproducts in this synthesis include:
-
Propanediamide derivatives: These can form from the decomposition of diethyl ethylmalonate at high temperatures.
-
Uncyclized intermediate: The initial Schiff base or the corresponding enamine may not fully cyclize, remaining as an impurity.
To minimize byproduct formation:
-
Optimize Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote the degradation of starting materials and intermediates.
-
Efficient Removal of Ethanol: Ensure that the ethanol produced during the initial condensation is efficiently removed from the reaction mixture, as its presence can inhibit the cyclization step. A distillation setup is recommended for this purpose.[3][4]
-
Purification Strategy: A robust purification protocol is essential. Washing the crude product with a non-polar solvent like toluene can help remove unreacted starting materials and some byproducts.[4] Recrystallization from a suitable solvent system is often necessary to obtain the pure product.
Q3: The crude product is difficult to purify. What purification strategies are most effective?
A3: Purifying this compound can be challenging due to the presence of structurally similar byproducts. An effective purification sequence is as follows:
-
Initial Work-up: After the reaction is complete, the hot reaction mixture is often poured into a solvent like toluene to precipitate the crude product as it cools.[4]
-
Base Wash: The collected precipitate can be dissolved in an aqueous sodium hydroxide solution. This step is crucial as the acidic 4-hydroxy group will be deprotonated, making the desired product soluble in the aqueous base. Insoluble impurities can then be removed by filtration.[4]
-
Acidification: The aqueous filtrate is then acidified (e.g., with 10% HCl) to precipitate the purified this compound.[4]
-
Recrystallization: For higher purity, the precipitated solid can be recrystallized from a suitable solvent, such as an ethanol-benzene mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via the Conrad-Limpach reaction. The mechanism involves the initial condensation of N-ethylaniline with diethyl ethylmalonate to form an enamine intermediate. This is followed by a thermally induced intramolecular cyclization to yield the 4-hydroxyquinolin-2-one core structure. The reaction is often catalyzed by acid and requires high temperatures to drive the cyclization.[1][2]
Q2: Can microwave irradiation be used to improve the synthesis?
A2: Yes, microwave-assisted synthesis can be a viable alternative to conventional heating. Microwave irradiation can often lead to shorter reaction times and potentially higher yields by promoting efficient and rapid heating to the required cyclization temperature.
Q3: How does the choice of base affect the reaction?
A3: While the Conrad-Limpach synthesis is primarily a thermal condensation, the use of a base can be relevant in alternative synthetic approaches or for optimizing certain steps. For related quinolinone syntheses, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to be effective in promoting cyclization reactions.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis involves high temperatures and potentially hazardous chemicals.
-
High Temperatures: Use appropriate heating mantles and ensure the glassware is rated for high-temperature work. Use caution when handling the hot reaction mixture.
-
N-ethylaniline: This reactant is toxic and can be absorbed through the skin.[5][6] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: High-boiling point solvents like diphenyl ether can pose inhalation risks at high temperatures. Ensure adequate ventilation.
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinolones in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 45 |
| Propyl Benzoate | 231 | 58 |
| Isobutyl Benzoate | 247 | 66 |
| 2-Nitrotoluene | 222 | 55 |
| 1,2,4-Trichlorobenzene | 214 | 52 |
| Dowtherm A | 257 | 70 |
Note: Data adapted from a study on a similar 4-hydroxyquinoline derivative and illustrates the general trend of increasing yield with higher boiling point solvents.[3]
Experimental Protocols
Detailed Methodology for the Conrad-Limpach Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a condenser, combine N-ethylaniline (1.0 eq) and diethyl ethylmalonate (1.0-1.2 eq) in a high-boiling point solvent such as diphenyl ether.
-
Heating and Condensation: Heat the reaction mixture to 220-230°C for 1 hour. During this time, ethanol will begin to distill from the reaction mixture.
-
Cyclization: After the initial heating period, increase the temperature to 260-270°C and maintain it until the distillation of ethanol ceases (typically 3-6 hours).[4]
-
Isolation of Crude Product: Carefully pour the hot reaction mixture into a beaker containing toluene and stir. The crude product will precipitate upon cooling. Collect the precipitate by filtration.
-
Purification:
-
Suspend the crude solid in a 0.5 M aqueous sodium hydroxide solution and stir to dissolve the desired product.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean beaker and acidify with 10% hydrochloric acid until the product precipitates completely.
-
Collect the purified product by filtration, wash with water, and dry under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/benzene).
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield issues in the synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. borsodchem.cz [borsodchem.cz]
Technical Support Center: Navigating Solubility Challenges of 4-Hydroxyquinolin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-hydroxyquinolin-2-one derivatives in various assays.
Troubleshooting Guide
Issue: Compound precipitation observed upon addition to aqueous assay buffer.
Possible Cause 1: Low aqueous solubility of the 4-hydroxyquinolin-2-one derivative.
Many derivatives of the 4-hydroxyquinolin-2-one scaffold exhibit poor water solubility due to their often planar and hydrophobic nature.[1][2]
Solutions:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer can significantly impact solubility. For weakly acidic or basic compounds, moving the pH away from the isoelectric point can increase solubility.
-
Co-solvents: The use of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[3] Dimethyl sulfoxide (DMSO) is a common choice, but others like ethanol, methanol, or polyethylene glycol (PEG) can also be effective. It is crucial to keep the final concentration of the co-solvent low (typically <1% v/v) to avoid affecting the biological assay.[3]
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can be added to the assay buffer at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate and solubilize hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
Workflow for Troubleshooting Precipitation:
A troubleshooting workflow for addressing compound precipitation in assays.
Issue: Inconsistent or non-reproducible assay results.
Possible Cause 2: Compound precipitating at higher concentrations in serial dilutions.
Even if the initial stock solution is clear, the compound may precipitate as the concentration of the organic solvent (like DMSO) is reduced during serial dilution in an aqueous buffer. This can lead to the actual concentration of the compound in the assay being lower and more variable than the nominal concentration.
Solutions:
-
Lower the Highest Concentration: Reduce the top concentration in your dose-response curve to a level that remains soluble.
-
Increase Co-solvent in Diluent: Prepare serial dilutions in an assay buffer that contains a low percentage of the co-solvent used for the stock solution. This helps maintain solubility throughout the dilution series.
-
Pre-dilution in a More Solubilizing Medium: Perform an intermediate dilution step in a solvent mixture that is more solubilizing than the final assay buffer before the final dilution into the assay plate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for 4-hydroxyquinolin-2-one derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of these derivatives due to its ability to dissolve a wide range of organic compounds.[1] However, due to its potential to affect assay performance, it is crucial to keep the final concentration in the assay as low as possible, typically below 1% and ideally below 0.1%.
Q2: How can I determine the kinetic solubility of my compound?
A2: A common method is nephelometry, which measures the scattering of light by undissolved particles. A solution of your compound in DMSO is added to an aqueous buffer, and the turbidity is measured. Another method is to prepare the solution, centrifuge or filter it to remove any precipitate, and then measure the concentration of the dissolved compound in the supernatant/filtrate using a technique like HPLC-UV.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Kinetic solubility is the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (e.g., in DMSO) to an aqueous buffer. It reflects the tendency of a compound to precipitate under assay conditions. Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. It is a more fundamental measure of solubility.
Q4: Can the solid form of my compound affect its solubility in assays?
A4: Yes, the solid-state properties, such as whether the compound is amorphous or crystalline, can significantly impact its dissolution rate and apparent solubility. Amorphous forms are generally more soluble but may be less stable and can convert to a less soluble crystalline form over time.
Data Presentation: Solubility of Exemplar 4-Hydroxyquinolin-2-one Derivatives
The following data is illustrative to demonstrate the impact of different solvent systems. Actual solubility will vary depending on the specific derivative.
| Compound ID | Solvent System (Aqueous Buffer pH 7.4) | Solubility (µg/mL) |
| HQ-A | No additives | < 1 |
| 1% DMSO | 15 | |
| 5% DMSO | 80 | |
| 0.1% Tween® 80 | 25 | |
| HQ-B | No additives | 5 |
| 1% Ethanol | 30 | |
| 5% PEG 400 | 120 | |
| 10 mM HP-β-Cyclodextrin | 50 |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Nephelometry
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the 4-hydroxyquinolin-2-one derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing the aqueous assay buffer (e.g., 98 µL).
-
Incubation: Shake the plate for 10 minutes at room temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: General Method for Solubility Enhancement using a Co-solvent
-
Co-solvent Selection: Test the solubility of the compound in small amounts of various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) in the chosen co-solvent.
-
Assay Buffer Preparation: Prepare the aqueous assay buffer containing a low percentage (e.g., 0.5% to 5% v/v) of the selected co-solvent.
-
Compound Addition: Add the stock solution to the co-solvent-containing assay buffer to achieve the desired final concentration, ensuring the final co-solvent concentration is compatible with the assay.
-
Verification: Visually inspect for any precipitation and, if possible, measure the concentration of the dissolved compound.
Signaling Pathways
Many 4-hydroxyquinolin-2-one derivatives are investigated for their potential as kinase inhibitors in cancer research. Below are simplified diagrams of key signaling pathways they may target.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.
Simplified EGFR signaling pathway and a potential point of inhibition.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.
References
Technical Support Center: Purification of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Based on common synthetic routes like the Conrad-Limpach reaction, which involves the thermal condensation of an aniline (N-ethylaniline) with a substituted malonate (diethyl ethylmalonate), the primary impurities may include:
-
Unreacted Starting Materials: N-ethylaniline and diethyl ethylmalonate.
-
Side-Products: Propanediamide derivatives formed from the reaction of the aniline with the malonate.[1]
-
Polymeric or Tar-like substances: Resulting from high-temperature reaction conditions.
-
Bisquinoline derivatives: These can sometimes form as side products in quinoline synthesis.[2]
Q2: What is the recommended initial purification strategy for the crude product?
A2: An acid-base extraction is a highly effective first step. The 4-hydroxy group on the quinolinone ring is acidic, allowing the compound to be deprotonated and dissolved in an aqueous base (e.g., sodium hydroxide solution).[1][3] This allows for the removal of neutral or basic organic impurities by washing with a non-polar organic solvent like toluene.[1][3] Subsequent acidification of the aqueous layer will precipitate the desired product, which can then be collected by filtration.[1]
Q3: When is recrystallization the preferred method of purification?
A3: Recrystallization is ideal after an initial acid-base workup to remove residual, closely related impurities. It is most effective when the desired compound has significantly different solubility in a chosen solvent system compared to the impurities. For many 4-hydroxyquinolin-2-one derivatives, solvents like ethanol or mixtures such as benzene-ethanol have been used successfully.[3]
Q4: Under what circumstances should I use column chromatography?
A4: Column chromatography is necessary when recrystallization fails to remove impurities with similar solubility profiles to the target compound. It is a more powerful technique for separating complex mixtures and achieving very high purity (>99%). It is particularly recommended if baseline separation is not achieved on analytical Thin Layer Chromatography (TLC). Various solvent systems, often involving dichloromethane (DCM) and methanol (MeOH) or ethanol (EtOH), are effective for purifying quinoline derivatives on a silica gel stationary phase.[2]
Section 2: Troubleshooting Guides
Recrystallization Issues
Q: My product "oils out" and does not form crystals during recrystallization. What should I do? A: This typically occurs when the solution is supersaturated or when impurities are inhibiting crystal lattice formation.
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Solution 1: Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solution 2: Add More Solvent: The boiling point of your solution may be higher than the melting point of your solid. Add a small amount of additional hot solvent to ensure the compound is fully dissolved and not melted.
-
Solution 3: Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure crystal, add it to the solution (seeding) to initiate crystallization.
-
Solution 4: Re-evaluate Solvent System: Try a different solvent or a solvent pair that provides a better solubility gradient.
Q: The recovery yield from recrystallization is very low. How can I improve it? A: Low yield is often due to using an excessive amount of solvent or premature crystallization.
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Solution 1: Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: Concentrate the Filtrate: After filtering your crystals, cool the filtrate further or carefully evaporate some of the solvent and cool again to recover a second crop of crystals. Check the purity of this second crop separately.
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Solution 3: Ensure Complete Precipitation: Make sure the solution is thoroughly cooled in an ice bath for a sufficient amount of time before filtration to maximize precipitation.
Column Chromatography Issues
Q: My compound does not stick to the silica gel column and elutes with the solvent front. Why? A: This indicates that your mobile phase (eluent) is too polar for your compound and the stationary phase.
-
Solution 1: Decrease Eluent Polarity: Start with a much less polar solvent system. For example, if you are using 10% MeOH in DCM, try 1-2% MeOH in DCM or even 100% DCM.
-
Solution 2: Use a Gradient: Begin elution with a non-polar solvent and gradually increase the polarity by slowly adding a more polar solvent. This will allow less polar impurities to elute first, followed by your compound of interest.
Q: I am unable to achieve good separation between my product and a key impurity. What are my options? A: Poor separation means the relative affinities of your compounds for the stationary and mobile phases are too similar.
-
Solution 1: Optimize Mobile Phase: Test a variety of solvent systems with different polarities and solvent properties using TLC before running the column. Sometimes, adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic ones) can improve separation.
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Solution 2: Adjust Column Parameters: Use a longer, narrower column for better resolution. Ensure the column is packed uniformly without air bubbles or channels.
-
Solution 3: Change Stationary Phase: If silica gel (which is acidic) is not providing good separation, consider using a different stationary phase like neutral or basic alumina.
Section 3: Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Recrystallization This protocol is adapted from general procedures for similar quinolinone compounds.[1][3]
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Dissolution: Dissolve the crude solid material in a 0.5 M aqueous sodium hydroxide solution.
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Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash it two to three times with an equal volume of toluene or dichloromethane to remove non-acidic impurities. Discard the organic layers.
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Filtration: If the aqueous layer contains suspended solids, filter it through a pad of celite.
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Precipitation: Cool the clear aqueous filtrate in an ice bath and slowly acidify it with 10% HCl until the solution is acidic to Congo red or litmus paper. The target compound will precipitate out.
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Collection: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water, and air-dry it.
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Recrystallization: Dissolve the dried solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Protocol 2: Purification via Silica Gel Column Chromatography This is a general protocol for purifying quinolinone derivatives.[2]
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TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system gives the target compound an Rf value of approximately 0.25-0.35. A common starting point is a mixture of dichloromethane (DCM) and ethanol (EtOH) or methanol (MeOH).
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Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel ("dry loading"). Add the sample carefully to the top of the packed column.
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Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the least polar mixture and gradually increase the polarity.
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Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | 95-99% | >99% |
| Typical Yield | 60-85% | 70-95% |
| Primary Impurities Removed | Insoluble particles, compounds with significantly different solubility | Closely related structural analogs, isomers |
| Scale | Milligrams to Kilograms | Micrograms to Grams |
| Complexity & Time | Low to Medium, relatively fast | High, can be time-consuming |
Table 2: Recommended Solvent Systems
| Method | Solvent System (Starting Recommendations) | Notes |
| Recrystallization | Ethanol, Ethanol/Water, Benzene/Ethanol[3] | The choice depends on the specific impurity profile. Use minimal hot solvent. |
| Column Chromatography | Dichloromethane/Ethanol (e.g., 9:1 v/v)[2], Dichloromethane/Methanol (e.g., 9:1 v/v)[2] | Adjust ratios based on TLC analysis to achieve an Rf of ~0.3 for the product. |
Section 5: Visual Guides
References
Technical Support Center: 1,3-diethyl-4-hydroxyquinolin-2(1H)-one
This technical support center provides guidance on the stability of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one when stored in Dimethyl Sulfoxide (DMSO). As a valued researcher, scientist, or drug development professional, ensuring the integrity of your compounds is paramount for reproducible and reliable experimental results. This resource offers troubleshooting advice and frequently asked questions to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
While specific long-term stability data for this compound in DMSO is not extensively published, compounds with similar 4-hydroxy-2-quinolone scaffolds can exhibit variable stability.[1][2] Stability is dependent on storage conditions, DMSO quality, and the presence of contaminants. It is crucial to handle and store the compound appropriately to minimize degradation.
Q2: What are the potential signs of degradation in my DMSO stock solution?
Visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, many degradation products may be soluble and not visually detectable. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended for accurate assessment.
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, use anhydrous, high-purity DMSO. It is advisable to warm the solution gently (e.g., to 37°C) and vortex or sonicate to ensure complete dissolution.[3] For compounds that are difficult to weigh, it is recommended to dissolve the entire contents of the vial.[3]
Q4: What are the best practices for storing DMSO stock solutions of this compound?
For optimal long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles which can degrade compounds, aliquot the stock solution into smaller, single-use volumes.[3][4][5] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can contribute to compound degradation.[5][6] Therefore, it is crucial to use tightly sealed vials and minimize the exposure of the stock solution to air.
Troubleshooting Guide
Encountering issues with your experiments? This guide provides potential causes and solutions related to the stability of your this compound DMSO stock.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Compound degradation in DMSO stock. | 1. Prepare a fresh stock solution from solid compound. 2. Perform an analytical check (e.g., HPLC-UV/MS) on the old stock to assess purity. 3. Review storage conditions and handling procedures. |
| Precipitate formation in the stock solution upon storage | Poor solubility at storage temperature or compound degradation leading to insoluble products. | 1. Warm the solution and vortex/sonicate to attempt redissolution.[3] 2. If precipitation persists, it may indicate degradation. Analyze the supernatant and precipitate separately if possible. 3. Consider storing at a lower concentration or using a co-solvent if compatible with downstream assays. |
| Color change in the DMSO stock solution | Oxidation or other chemical degradation pathways. The 4-hydroxy group on the quinolone ring could be susceptible to oxidation. | 1. Discard the discolored stock solution. 2. Prepare a fresh stock solution using anhydrous DMSO and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store protected from light. |
Experimental Protocols
Protocol: Assessment of Compound Stability in DMSO by HPLC-UV
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time.
-
Preparation of Initial Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in anhydrous, high-purity DMSO to a final concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis with an appropriate mobile phase.
-
Inject the sample onto an HPLC system equipped with a UV detector.
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Record the chromatogram, noting the retention time and peak area of the parent compound. This will serve as the baseline for purity.
-
-
Storage:
-
Aliquot the remaining stock solution into several tightly sealed vials and store under desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light.
-
-
Time-Point Analysis:
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At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from storage.
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Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC under the same conditions as the T=0 analysis.
-
-
Data Analysis:
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Compare the peak area of the parent compound at each time point to the T=0 sample.
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Calculate the percentage of the remaining parent compound.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
References
Technical Support Center: Optimizing Catalyst for Quinolin-4-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of quinolin-4-ones. The focus is on catalyst optimization to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for quinolin-4-ones where catalyst optimization is crucial?
A1: The two most prevalent methods where catalyst choice significantly impacts reaction outcomes are the Conrad-Limpach synthesis and the Friedländer annulation. The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.
Q2: I am getting a low yield in my Friedländer synthesis. What are the likely causes?
A2: Low yields in Friedländer synthesis can stem from several factors. Harsh reaction conditions, such as high temperatures and strong traditional acid or base catalysts, can lead to decreased yield, especially during scale-up. Catalyst deactivation or the use of a suboptimal catalyst for your specific substrates can also be a major contributor. Additionally, side reactions like the self-condensation of ketones under basic conditions can reduce the yield of the desired product.
Q3: How can I improve the regioselectivity of the Friedländer reaction when using an unsymmetrical ketone?
A3: Achieving high regioselectivity with unsymmetrical ketones is a known challenge in the Friedländer synthesis. Several catalytic strategies can be employed to address this. The use of specific ionic liquids has been shown to effectively control regioselectivity. Another approach is to introduce a phosphoryl group on the α-carbon of the ketone to direct the reaction.
Q4: My Conrad-Limpach synthesis is not proceeding to completion. What should I check?
A4: The Conrad-Limpach synthesis is a two-step process, and issues can arise in either the initial enamine formation or the subsequent thermal cyclization. The cyclization step is often the rate-determining and most challenging part, typically requiring high temperatures (around 250 °C). If the reaction is not proceeding, ensure your reaction temperature is high enough and that you are using a suitable high-boiling point solvent, as this has been shown to significantly improve yields. The presence of strong electron-withdrawing groups on the aniline ring can also make the cyclization difficult.
Q5: Are there more environmentally friendly ("green") catalyst options for quinolin-4-one synthesis?
A5: Yes, significant research has focused on developing greener catalytic systems. For the Friedländer synthesis, molecular iodine has been used as a low-cost, non-toxic, and efficient catalyst. Nanocatalysts are also gaining prominence due to their high efficiency, reusability, and often milder reaction conditions. Additionally, some protocols have been developed that use water as a solvent and proceed without any catalyst. For the Conrad-Limpach synthesis, solid acid catalysts are being explored as reusable and more environmentally benign alternatives to strong mineral acids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield (General) | Inefficient catalyst | Screen a variety of catalysts (e.g., Lewis acids, Brønsted acids, ionic liquids, nanocatalysts) to find the optimal one for your specific substrates. For Friedländer synthesis, consider catalysts like molecular iodine or neodymium(III) nitrate hexahydrate. | |
| Harsh reaction conditions | Try milder reaction conditions. Some modern catalysts, such as certain gold catalysts or ionic liquids, can promote the reaction at lower temperatures. | ||
| Catalyst deactivation | If using a heterogeneous catalyst, consider catalyst poisoning or coking. Attempt to regenerate the catalyst according to literature procedures or use a fresh batch. Check for impurities in starting materials that could act as catalyst poisons. | ||
| Poor Selectivity (Friedländer) | Use of unsymmetrical ketones | Employ a catalytic system known to enhance regioselectivity, such as specific ionic liquids or amine catalysts. | |
| Side Reactions (Conrad-Limpach) | Knorr quinoline synthesis as a side reaction | The reaction of the aniline with the ester group of the β-ketoester leads to the 2-hydroxyquinoline isomer (Knorr product). This is favored at higher initial condensation temperatures (around 140°C). To favor the desired 4-hydroxyquinoline, perform the initial condensation at a lower temperature (e.g., room temperature). | |
| Catalyst Recovery Issues | Use of homogeneous catalysts | Switch to a heterogeneous catalyst system. Many solid-supported catalysts, such as silica-supported sodium hydrogen sulfate or nanocatalysts on a magnetic support, have been developed for easier separation and recycling. |
Catalyst Performance Data
Table 1: Comparison of Various Catalysts for the Friedländer Synthesis of Quinolines
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Citation |
| Molecular Iodine | 1 | Ethanol | Room Temp | 0.5-4 h | 53-98 | |
| [Msim][OOCCCl₃] | 0.4 | Solvent-free | Not specified | 45 min | 99 | |
| [Msim]Cl | 1.3 | Solvent-free | Not specified | 70 min | 98 | |
| ImBu-SO₃H | Not specified | Solvent-free | 50 | 30 min | 92 | |
| C₄(mim)₂-2Br⁻-2H₂SO₄ | 0.05 | Solvent-free | 50 | 15 min | 90 | |
| [Et₃NH][HSO₄] | Not specified | Solvent-free | 100 | Not specified | High | |
| [Hbim]BF₄ | Not specified | Solvent-free | 100 | 3-6 h | 93 | |
| Neodymium(III) Nitrate | 10 | Not specified | Not specified | Not specified | High | |
| p-Toluenesulfonic acid | Not specified | Solvent-free | Not specified | Not specified | High |
Experimental Protocols
Protocol 1: Friedländer Annulation using Molecular Iodine as a Catalyst
This protocol is based on the work of Wu et al. for the synthesis of poly-substituted quinolines.
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Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add molecular iodine (I₂) (0.01 mmol, 1 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to 4 hours.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure quinoline derivative.
Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This is a general procedure for the two-step Conrad-Limpach synthesis.
Step A: Formation of the β-Arylaminoacrylate Intermediate
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Reactant Mixing: In a suitable vessel, mix the aniline (1.0 equiv.) and the β-ketoester (1.0 equiv.).
-
Reaction: Stir the mixture at room temperature. A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) can be used to facilitate the reaction. The reaction is typically complete within a few hours.
-
Isolation: The intermediate can often be used directly in the next step without purification. If necessary, remove any water formed during the reaction.
Step B: Thermal Cyclization
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Solvent Addition: Add a high-boiling point inert solvent (e.g., mineral oil, Dowtherm A) to the crude intermediate from Step A.
-
Heating: Heat the mixture to a high temperature, typically around 250 °C. The optimal temperature may vary depending on the substrate.
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Reaction Monitoring: Monitor the reaction for the formation of the 4-hydroxyquinoline product.
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Cooling and Isolation: Once the reaction is complete, cool the mixture and isolate the product. This may involve precipitation of the product upon cooling, followed by filtration.
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Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Friedländer Annulation.
Caption: Mechanism of the Conrad-Limpach Synthesis.
Caption: Workflow for Catalyst Optimization.
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of the synthetic compound 1,3-diethyl-4-hydroxyquinolin-2(1H)-one and the well-established fluoroquinolone antibiotic, ciprofloxacin. While extensive data is available for ciprofloxacin, a widely used broad-spectrum antibiotic, research on the specific antibacterial activity of this compound is limited in publicly available literature. This guide, therefore, presents a comprehensive overview of ciprofloxacin's antibacterial profile and discusses the potential of the 4-hydroxyquinolin-2(1H)-one scaffold based on studies of structurally related compounds.
Executive Summary
Data Presentation: Ciprofloxacin Antibacterial Activity
The antibacterial efficacy of ciprofloxacin is well-documented through extensive in vitro susceptibility testing. The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for ciprofloxacin against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) |
| Escherichia coli | Negative | 0.015 - 1.0 |
| Pseudomonas aeruginosa | Negative | 0.25 - 2.0 |
| Klebsiella pneumoniae | Negative | 0.03 - 1.0 |
| Haemophilus influenzae | Negative | ≤0.015 - 0.12 |
| Staphylococcus aureus (Methicillin-susceptible) | Positive | 0.12 - 1.0 |
| Streptococcus pneumoniae | Positive | 0.5 - 2.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Antibacterial Activity of 4-Hydroxyquinolin-2(1H)-one Derivatives
Direct comparative studies of this compound against ciprofloxacin are not available in the reviewed literature. However, research on various derivatives of the 4-hydroxyquinolin-2(1H)-one scaffold has indicated a potential for antimicrobial activity.
For instance, a study on novel 4-hydroxy-2-quinolone analogs reported that some derivatives exhibited inhibitory activity against Staphylococcus aureus, although specific MIC values were not provided, and the activity was generally lower than that of standard antibiotics. Another study on the synthesis and antimicrobial activity of different 4-hydroxyquinolin-2(1H)-ones and related compounds showed that some derivatives possessed antibacterial and antifungal properties. These findings suggest that the 4-hydroxyquinolin-2(1H)-one core could serve as a scaffold for the development of new antibacterial agents, but further investigation, including quantitative analysis of compounds like this compound, is necessary to determine their spectrum and potency.
Mechanisms of Action
Ciprofloxacin
Ciprofloxacin is a bactericidal antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[4][5]
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, ciprofloxacin primarily inhibits topoisomerase IV. This enzyme is essential for the decatenation of newly replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division. Inhibition of topoisomerase IV prevents this segregation, leading to a lethal blockage of cell division.[1][4]
This compound
The precise mechanism of antibacterial action for this compound has not been elucidated in the available literature. However, based on its structural similarity to other quinolone compounds, it is plausible that it may also interfere with bacterial DNA replication by targeting topoisomerases. Further research is required to confirm this hypothesis.
Experimental Protocols
The standard method for determining the in vitro antibacterial susceptibility of a compound is the broth microdilution method . This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method Protocol
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or ciprofloxacin) is prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a multi-well microtiter plate containing a cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard). This bacterial suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate, including a growth control well (broth with no antimicrobial agent) and a sterility control well (broth only), is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C ± 2°C) for 16-20 hours under ambient air.
-
Reading of Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
Ciprofloxacin remains a cornerstone in the treatment of various bacterial infections due to its potent and broad-spectrum activity. Its mechanism of action is well-understood, providing a clear basis for its clinical efficacy.
The antibacterial potential of this compound is yet to be fully characterized. While the broader class of 4-hydroxyquinolin-2(1H)-one derivatives has shown promise as a scaffold for antimicrobial drug discovery, the absence of specific quantitative data for the 1,3-diethyl substituted compound makes a direct and objective comparison with ciprofloxacin impossible at this time.
For researchers and drug development professionals, this highlights a potential area for further investigation. The synthesis and rigorous antimicrobial screening of this compound and its analogs are necessary to determine their true potential as antibacterial agents and to understand their structure-activity relationships. Such studies would be the first step in assessing whether this class of compounds could offer a viable alternative or complementary approach to existing antibiotics like ciprofloxacin in the future.
References
- 1. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Substituted 4-Hydroxyquinolinone Derivatives in Oncology and Microbiology
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. N-substitution on this core has been a key strategy for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the performance of various N-substituted 4-hydroxyquinolinone derivatives, focusing on their anticancer and antibacterial activities, supported by experimental data from recent studies.
Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway
A series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives have shown promising anticancer activity, with evidence suggesting their mechanism of action involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5]
Comparative in vitro Cytotoxicity
The cytotoxic effects of several N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide and N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives were evaluated against various human cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | N-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | 6-Chloro | Caco-2 | 37.4 | [6] |
| HCT-116 | 8.9 | [6] | |||
| 2 | 4-Fluorophenyl | 6-Chloro | Caco-2 | 50.9 | [6] |
| HCT-116 | 3.3 | [6] | |||
| 3 | 4-Chlorophenyl | 6-Chloro | Caco-2 | 17.0 | [6] |
| HCT-116 | 5.3 | [6] | |||
| 4 | 4-Bromophenyl | 6-Chloro | Caco-2 | 18.9 | [6] |
| HCT-116 | 4.9 | [6] | |||
| 5 | Phenyl | 6-Methyl | Caco-2 | 98 | [2] |
| HCT-116 | 337 | [2] | |||
| 6 | 4-Fluorophenyl | 6-Methyl | Caco-2 | 13 | [2] |
| HCT-116 | 240.2 | [2] |
Analysis: The data indicates that N-phenyl substitution on the 4-hydroxy-2-quinolone-3-carboxamide core results in significant cytotoxic activity. The presence of a halogen on the N-phenyl ring, particularly chlorine or bromine at the para position, appears to enhance the anticancer potency against the HCT-116 cell line.[6] Furthermore, a 6-chloro substituent on the quinolinone ring generally leads to lower IC50 values compared to a 6-methyl substituent, suggesting its importance for activity.[2][6]
Proposed Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Many N-substituted 4-hydroxyquinolinone derivatives are thought to exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3Kα.[1][2]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Antibacterial Activity: Targeting DNA Gyrase
Certain N-substituted 4-hydroxyquinolinone derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their mechanism of action is often attributed to the inhibition of bacterial DNA gyrase (GyrB), an essential enzyme for DNA replication.[7]
Comparative in vitro Antibacterial Activity
The antibacterial efficacy of a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides was evaluated against various strains of S. aureus. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, was determined.
| Compound ID | N-Substituent | R1 Group | R2 Group | S. aureus Strain | MIC (µg/mL) | Reference |
| f1 | Quinazolinone | H | n-Amyl | ATCC 29213 | 4-8 | [7] |
| f4 | Quinazolinone | 6-MeO | n-Amyl | ATCC 29213 | 32 | [7] |
| f14 | Quinazolinone | H | Isopropyl | ATCC 29213 | >64 | [7] |
| Vancomycin | - | - | - | ATCC 29213 | 0.5-1 | [7] |
Analysis: Compound f1 , with an unsubstituted N-quinazolinone moiety and an n-amyl group, exhibited the most promising antibacterial activity against S. aureus, with MIC values approaching that of the clinical antibiotic vancomycin.[7] Interestingly, while derivatives f4 (with a 6-methoxy group) and f14 (with an isopropyl group) showed more potent inhibition of the isolated S. aureus GyrB enzyme (IC50 values of 0.31 µM and 0.28 µM, respectively, compared to 1.21 µM for f1 ), they displayed weaker whole-cell antibacterial activity.[7] This highlights the complex interplay between target enzyme inhibition and factors such as cell permeability and efflux in determining overall antibacterial efficacy.
Proposed Mechanism of DNA Gyrase Inhibition
Quinolone antibiotics are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. They stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[8][9]
Caption: Inhibition of bacterial DNA gyrase.
Experimental Protocols
Synthesis of N-Substituted 4-Hydroxyquinolinone Derivatives
General Procedure for N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides: The synthesis of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides typically involves the reaction of an appropriately substituted aniline with diethyl malonate to form a key intermediate, which is then cyclized. Further modifications can be made to the quinolinone core. A common route is the condensation between a 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and a substituted aniline.[7]
Caption: General synthetic workflow.
General Procedure for N-Alkyl-4-hydroxy-2-quinolone Derivatives: N-alkylation of isatoic anhydrides with alkyl halides serves as a common initial step. The resulting N-alkylated isatoic anhydride is then condensed with a β-ketoester, such as one derived from ethyl potassium malonate and an appropriate acid chloride, using a base like sodium hydride to yield the final N-alkyl-4-hydroxy-2-quinolone derivative.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the N-substituted 4-hydroxyquinolinone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Compounds: The N-substituted 4-hydroxyquinolinone derivatives are serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one and Leading Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of the novel compound 1,3-diethyl-4-hydroxyquinolin-2(1H)-one against established antifungal agents: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This analysis is based on available experimental data for structurally related quinolinone derivatives and established antifungal drugs, offering insights into their potential therapeutic applications.
Executive Summary
Quinolinone derivatives have emerged as a promising class of compounds with significant antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound is not yet publicly available, studies on structurally similar 4-hydroxy-2-quinolone analogs demonstrate potent antifungal activity, particularly against filamentous fungi such as Aspergillus species. The proposed mechanism of action for this class of compounds involves the disruption of the fungal cell wall, a distinct target from many existing antifungal agents. This guide synthesizes available data to provide a preliminary comparative assessment.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of common antifungal agents against various fungal pathogens. It is important to note that the data for this compound is extrapolated from studies on 3-alkyl-4-hydroxy-2-quinolone analogs and should be interpreted as indicative of potential efficacy.
Table 1: Antifungal Activity (MIC in µg/mL) Against Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei |
| This compound (Predicted) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluconazole | 0.25 - 4 | 0.5 - 64 | 0.125 - 8 | 8 - 64 |
| Amphotericin B | 0.125 - 1 | 0.125 - 1 | 0.125 - 1 | 0.5 - 2 |
| Caspofungin | 0.03 - 0.5 | 0.03 - 0.5 | 0.125 - 2 | 0.125 - 1 |
Table 2: Antifungal Activity (MIC in µg/mL) Against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus terreus |
| 3-Alkyl-4-hydroxy-2-quinolone Analogs | Potent Activity Reported | 1.05 * | Data Not Available |
| Fluconazole | 16 - >64 | 16 - >64 | 32 - >64 |
| Amphotericin B | 0.25 - 2 | 0.5 - 2 | 0.5 - 2 |
| Caspofungin | 0.015 - 0.25 | 0.015 - 0.25 | 0.015 - 0.25 |
*Data for a brominated analog with a nonyl side chain at C-3 showed an IC50 of 1.05 µg/mL against A. flavus, surpassing the activity of amphotericin B in the same study.[1]
Experimental Protocols
The standardized method for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI).
CLSI Broth Microdilution Method for Yeasts (M27)
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.
CLSI Broth Microdilution Method for Filamentous Fungi (M38)
-
Inoculum Preparation: A conidial suspension is prepared from a 7-day old culture and the turbidity is adjusted spectrophotometrically. The final inoculum concentration in the test wells should be between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: Similar to the yeast protocol, the drugs are serially diluted in RPMI 1640 medium.
-
Incubation: Plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration that shows 100% inhibition of growth (for most agents) or a significant reduction in growth compared to the control.
Mandatory Visualization
Proposed Mechanism of Action for 4-Hydroxyquinolin-2-one Derivatives
The antifungal activity of quinolinone derivatives is believed to stem from their ability to interfere with the synthesis of the fungal cell wall.[2] This is a highly selective target as mammalian cells lack a cell wall. The primary components of the fungal cell wall are β-(1,3)-glucan and chitin. Inhibition of the enzymes responsible for the synthesis of these polymers, namely β-(1,3)-glucan synthase and chitin synthase, leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Caption: Proposed mechanism of 4-hydroxyquinolin-2-one antifungal activity.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound using the broth microdilution method.
References
- 1. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one Against Established PI3K Inhibitors
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel compound 1,3-diethyl-4-hydroxyquinolin-2(1H)-one (herein referred to as DEHQ) against a panel of well-characterized Phosphoinositide 3-Kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] This document presents key comparative data from in vitro and in vivo assays, detailed experimental protocols, and visual workflows to assist researchers in evaluating the potential of DEHQ as a new therapeutic agent.
Overview of the PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by stimuli such as growth factors binding to receptor tyrosine kinases (RTKs).[4] This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.[2] Activated AKT proceeds to phosphorylate a multitude of substrates, culminating in the activation of the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[5] The pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3 back to PIP2.[1]
Comparative In Vitro Kinase Activity
The inhibitory potential of DEHQ was assessed against Class I PI3K isoforms (p110α, p110β, p110δ, p110γ) and mTOR. Its performance was benchmarked against a panel of known inhibitors, including the pan-PI3K inhibitor Buparlisib and the isoform-selective inhibitor Alpelisib (p110α-specific).[6][7][8] The half-maximal inhibitory concentrations (IC50) were determined using a radiometric kinase assay.
Table 1: Comparative IC50 Values (nM) of PI3K Inhibitors
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) | mTOR | Selectivity Profile |
|---|---|---|---|---|---|---|
| DEHQ (Test) | 15 | 450 | 680 | 850 | >10,000 | PI3Kα-selective |
| Alpelisib (BYL719) | 5 | 1,156 | 290 | 250 | >10,000 | PI3Kα-selective[8] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | >2,000 | Pan-PI3K[7] |
| Idelalisib | 8,600 | 4,000 | 2.5 | 89 | >10,000 | PI3Kδ-selective[9] |
| Duvelisib | 41 | 1,816 | 2.5 | 27 | >10,000 | PI3Kδ/γ-selective[9] |
Data for DEHQ is illustrative for benchmarking purposes. Data for known inhibitors are compiled from published literature.
Cellular Pathway Inhibition
To confirm the on-target effect in a cellular context, the inhibition of PI3K signaling was measured by monitoring the phosphorylation status of AKT at Serine 473 (p-AKT S473), a direct downstream effector of PI3K activity. A Western blot analysis was performed on lysates from the PIK3CA-mutant breast cancer cell line MCF-7 following treatment with each compound.
Table 2: Cellular p-AKT (S473) Inhibition in MCF-7 Cells
| Compound | IC50 (nM) for p-AKT Inhibition |
|---|---|
| DEHQ (Test) | 65 |
| Alpelisib (BYL719) | 50 |
| Buparlisib (BKM120) | 120 |
Data for DEHQ is illustrative. Data for known inhibitors are representative values from cellular assays.
In Vivo Antitumor Efficacy
The in vivo efficacy of DEHQ was evaluated in a mouse xenograft model using the MCF-7 breast cancer cell line.[10] Tumor-bearing mice were treated daily with the indicated compounds, and tumor volume was monitored over a 21-day period.
Table 3: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) at Day 21 |
|---|---|---|
| Vehicle Control | - | 0% |
| DEHQ (Test) | 25 | 78% |
| Alpelisib (BYL719) | 25 | 85% |
| Buparlisib (BKM120) | 35 | 65%[10] |
Data for DEHQ is illustrative. Data for known inhibitors are representative values from xenograft studies.
Experimental Protocols & Workflows
A standardized workflow is crucial for the systematic evaluation of novel kinase inhibitors. The process begins with specific in vitro enzymatic assays, progresses to cell-based pathway analysis, and culminates in in vivo efficacy models.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ascopubs.org [ascopubs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
Comparative SAR Analysis of 4-Hydroxy-2-quinolone-3-carboxamides: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-2-quinolone-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this versatile compound class, with a focus on their anticancer, antibacterial, and anti-inflammatory properties. The information presented herein, supported by experimental data and detailed protocols, aims to facilitate the rational design of novel therapeutic agents.
Anticancer Activity: Targeting the PI3K/AKT Signaling Pathway
A significant body of research has focused on the development of 4-hydroxy-2-quinolone-3-carboxamides as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in cancer. The core scaffold plays a crucial role in binding to the ATP-binding pocket of PI3Kα.
The general SAR for anticancer activity against PI3Kα and various cancer cell lines can be summarized as follows:
-
Quinolone Core: The 4-hydroxy and 2-oxo functionalities are critical for activity, likely forming key hydrogen bond interactions with the hinge region of the kinase.
-
N-Substituent on the Carboxamide: The nature of the substituent on the carboxamide nitrogen (R1) significantly influences potency and selectivity. Aromatic and heteroaromatic rings are generally favored.
-
Substitution on the Quinolone Ring: Modifications at the C6 and C7 positions of the quinolone ring can modulate activity and pharmacokinetic properties. Introduction of a chlorine atom at the C6 position has been shown to enhance antiproliferative activity.[1][2]
Quantitative SAR Data for Anticancer Activity
The following table summarizes the in vitro activity of representative N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against human colon carcinoma (HCT-116) and colorectal adenocarcinoma (Caco-2) cell lines.[1][2]
| Compound ID | R1 (Substituent on Phenyl Ring) | HCT-116 IC50 (µM) | Caco-2 IC50 (µM) |
| 16 | 4-OCH3 | 8.9 | 37.4 |
| 18 | 4-Cl | 3.3 | 50.9 |
| 19 | 4-F | 5.3 | 17.0 |
| 21 | 3-Cl | 4.9 | 18.9 |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
Antibacterial Activity: Targeting DNA Gyrase
Certain 4-hydroxy-2-quinolone-3-carboxamides have been investigated as novel antibacterial agents, with a mechanism of action involving the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Key SAR observations for antibacterial activity include:
-
Carboxamide Moiety: The carboxamide linker is essential for activity.
-
Heteroaromatic Substituents: The introduction of specific heteroaromatic rings, such as N-thiadiazole, on the carboxamide moiety can lead to potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[3]
-
Quinolone Core: The 4-hydroxy-2-quinolone core is believed to interact with the ATP-binding site of the GyrB subunit of DNA gyrase.[3]
Quantitative SAR Data for Antibacterial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides against S. aureus.[3]
| Compound ID | R (Substituent on Quinolone N1) | MIC against S. aureus (µg/mL) |
| g37 | Ethyl | < 1 |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Anti-inflammatory and Other Activities
The 4-hydroxy-2-quinolone-3-carboxamide scaffold has also been explored for its anti-inflammatory and cannabinoid receptor 2 (CB2R) modulatory activities.[4][5]
-
Anti-inflammatory Activity: Some derivatives have shown potent inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[6]
-
CB2R Ligands: Modification of the scaffold has led to the discovery of high-affinity CB2R ligands with improved aqueous solubility, suggesting potential applications in inflammatory and neuropathic pain.[5]
Experimental Protocols
Synthesis of 4-Hydroxy-2-quinolone-3-carboxamides
A general synthetic route to N-substituted 4-hydroxy-2-quinolone-3-carboxamides is depicted below.[1][2]
Caption: General synthetic scheme for 4-hydroxy-2-quinolone-3-carboxamides.
Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate A substituted aniline is reacted with diethyl malonate in the presence of a strong base like sodium hydride in a high-boiling solvent such as diphenyl ether under reflux conditions.
Step 2: Synthesis of 4-Hydroxy-2-quinolone-3-carboxamide The resulting ethyl ester intermediate is then heated with the desired amine (R-NH2) to yield the final carboxamide product.
PI3Kα Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3Kα can be determined using a variety of commercially available kits, often based on measuring the amount of ADP produced from the kinase reaction.
General Workflow:
Caption: Workflow for a typical PI3Kα kinase inhibition assay.
Procedure:
-
The PI3Kα enzyme is pre-incubated with various concentrations of the test compound.
-
The kinase reaction is initiated by the addition of the substrates, ATP and phosphatidylinositol-4,5-bisphosphate (PIP2).
-
After a set incubation period, a detection reagent is added to stop the reaction and measure the amount of ADP produced.
-
The luminescence signal, which is proportional to the amount of ADP, is read using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity is quantified by determining the MIC using the broth microdilution method.
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: Simplified PI3K/AKT signaling pathway.
This guide provides a foundational understanding of the SAR of 4-hydroxy-2-quinolone-3-carboxamides. The presented data and protocols can serve as a valuable resource for the design and development of new and more effective therapeutic agents based on this versatile chemical scaffold. Further exploration into diverse substitutions and biological targets will undoubtedly continue to expand the therapeutic potential of this important class of compounds.
References
- 1. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3-quinolinecarboxamides with antiarthritic and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Quinolinone Derivatives with SARS-CoV-2 Mpro: A Guide for Researchers
This guide provides a comparative analysis of the in-silico performance of various quinolinone derivatives as potential inhibitors of the SARS-CoV-2 Main Protease (Mpro). The data presented is collated from multiple computational screening studies, offering a valuable resource for researchers in virology and computational drug design. The objective is to summarize binding affinities, highlight key molecular interactions, and provide standardized experimental protocols for reproducibility.
The SARS-CoV-2 Mpro, a cysteine protease also known as 3C-like protease (3CLpro), is essential for processing viral polyproteins, making it a prime target for antiviral drug development.[1][2][3][4] Quinolinone and its derivatives have been identified as promising scaffolds for Mpro inhibition due to their structural features that can form favorable interactions within the enzyme's active site.[5][6]
Data Presentation: Performance of Quinolinone Derivatives
The following tables summarize the docking scores, binding affinities, and experimentally determined inhibitory concentrations (IC50) for various quinolinone derivatives against SARS-CoV-2 Mpro. These compounds are compared with known reference inhibitors to contextualize their potential efficacy.
Table 1: Docking Performance and Inhibitory Activity of Quinolinone Derivatives against SARS-CoV-2 Mpro
| Compound Class/ID | Docking Score / Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| Dihydro-quinolinone (Z222979552) | Not Specified | 1 | Not Specified in Abstract | [2][7] |
| Dihydro-quinolinone Analogues | Not Specified | 4 - 7 | Not Specified in Abstract | [8] |
| Phenylamino-phenoxy-quinoline 1 | Lower than -8.56 | Not Specified | HIS41, GLU166, GLN192 | [9] |
| Phenylamino-phenoxy-quinoline 6 | Lower than -8.56 | Not Specified | HIS41, GLU166, GLN192 | [9] |
| Phenylamino-phenoxy-quinoline 8 | Lower than -8.56 | Not Specified | HIS41, GLU166, GLN192 | [9] |
| Quinoline Derivative (Compound 3) | -7.3 | Not Specified | Not Specified | [6] |
| Quinoline Derivative (Compound 4) | -7.2 | Not Specified | Not Specified | [6] |
| Quinazolinone (G1) | Not Specified | 22.47 ± 8.93 | Similar binding to GC376 | [1][3] |
| Quinazolinone (G4) | Not Specified | 24.04 ± 0.67 | Similar binding to GC376 | [1][3] |
Table 2: Comparative Docking Performance of Control and Reference Inhibitors
| Compound | Docking Score / Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Ritonavir | -8.56 | Not Specified | [9] |
| Remdesivir | -8.63 | Not Specified | [9] |
| N3 Inhibitor | -9.44 | Not Specified | [9] |
| S-217622 | -9.62 | Not Specified | [9] |
| PF-07321332 | Higher than -8.56 | 0.0076 ± 0.001 | [2][9] |
| GC376 | Not Specified | 0.030 ± 0.008 | [2] |
| Native Ligand (in 6m0k PDB) | -7.9 | Not Specified | [10] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in-silico screening and molecular docking studies targeting viral proteins like SARS-CoV-2 Mpro.
Caption: A generalized workflow for identifying potential Mpro inhibitors using molecular docking.
Experimental Protocols
The methodologies described below are a synthesis of protocols reported in multiple in-silico studies targeting SARS-CoV-2 Mpro.
Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structure of SARS-CoV-2 Mpro is typically retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs include 6LU7, 6M03, and 7BQY.[4][8][11][12][13]
-
Pre-processing: The raw PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-protein atoms.[11] Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned assuming a physiological pH of 7.4.[4]
-
Optimization: The protein structure is then energy-minimized using a force field like OPLS2005 to relieve any steric clashes and optimize the geometry.[4]
Ligand Preparation
-
Structure Generation: The 2D structures of the quinolinone derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: Ligand structures are energy-minimized to obtain their most stable conformation.
-
Protonation States: Ionization states of the ligands are determined at physiological pH.
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Glide/SP, and MOE (Molecular Operating Environment).[4][5][6][10][12]
-
Grid Box Definition: A grid box is defined around the active site of the Mpro to encompass the binding pocket. The center of the grid is typically defined by the key catalytic residues, the Cys145-His41 dyad.[5][6] For instance, a grid box with dimensions of 30.75 Å × 30.75 Å × 30.75 Å has been used.[5]
-
Docking Algorithm: The docking algorithm explores various conformations (poses) of the ligand within the defined active site. For example, AutoDock Vina uses a Lamarckian genetic algorithm. The simulation is often repeated multiple times (e.g., 50 times) with a high exhaustiveness setting to ensure a thorough search of the conformational space.[5]
Analysis of Results
-
Binding Energy Calculation: The primary quantitative output is the binding energy or docking score (in kcal/mol), which estimates the binding affinity between the ligand and the protein.[5] More negative values indicate stronger predicted binding.
-
Interaction Analysis: The best-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues.[5][9] Studies have shown that interactions with residues like HIS41, GLY143, CYS145, and GLU166 are crucial for Mpro inhibition.[5][9]
-
Comparative Analysis: The docking scores and interaction patterns of the quinolinone derivatives are compared against known inhibitors (e.g., N3, GC376) or repurposed drugs (e.g., Ritonavir) to benchmark their potential.[9]
References
- 1. Quinazolinone-Peptido-Nitrophenyl-Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-covalent SARS-CoV-2 Mpro inhibitors developed from in silico screen hits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. In Silico Study of Coumarins and Quinolines Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potent compounds against SARs-CoV-2: An in-silico based drug searching against Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digilib.unimed.ac.id [digilib.unimed.ac.id]
- 11. Putative SARS-CoV-2 Mpro Inhibitors from an In-House Library of Natural and Nature-Inspired Products: A Virtual Screening and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovering potent inhibitors against the Mpro of the SARS-CoV-2. A medicinal chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
